molecular formula C12H8ClFN2O B10892159 N-(3-chloropyridin-2-yl)-4-fluorobenzamide

N-(3-chloropyridin-2-yl)-4-fluorobenzamide

Cat. No.: B10892159
M. Wt: 250.65 g/mol
InChI Key: BXBGRORQBNEWMB-UHFFFAOYSA-N
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Description

N~1~-(3-Chloro-2-pyridyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-pyridyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for N1-(3-chloro-2-pyridyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chloro-2-pyridyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N~1~-(3-chloro-2-pyridyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-pyridyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-chloro-2-pyridyl)-4-fluorobenzamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C12H8ClFN2O/c13-10-2-1-7-15-11(10)16-12(17)8-3-5-9(14)6-4-8/h1-7H,(H,15,16,17)

InChI Key

BXBGRORQBNEWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

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